Product packaging for 2-(Trifluoromethyl)azetidine hydrochloride(Cat. No.:CAS No. 1803590-56-8)

2-(Trifluoromethyl)azetidine hydrochloride

Cat. No.: B1478085
CAS No.: 1803590-56-8
M. Wt: 161.55 g/mol
InChI Key: NJAINSRXRZBHBB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)azetidine hydrochloride is a high-purity chemical reagent featuring a four-membered azetidine ring with a pharmaceutically relevant trifluoromethyl group at the C2 position. Azetidines are increasingly recognized as privileged, saturated heterocyclic scaffolds in medicinal chemistry, often offering improved pharmacokinetic properties over their five- and six-membered ring analogues . The introduction of a trifluoromethyl group in close proximity to the nitrogen atom is a classic strategy to optimize lead compounds, as it can significantly lower the basicity of the nitrogen, reducing the potential for off-target effects, and enhance metabolic stability and membrane permeability . This compound serves as a versatile small molecule scaffold and key synthon for the development of novel bioactive molecules . Its strained ring system also makes it an excellent candidate for investigating strain-release-driven ring-opening and functionalization reactions, providing access to more complex, fluorinated amine derivatives . As a building block, it is valuable for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of diseases. This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClF3N B1478085 2-(Trifluoromethyl)azetidine hydrochloride CAS No. 1803590-56-8

Properties

IUPAC Name

2-(trifluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAINSRXRZBHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-56-8
Record name 2-(trifluoromethyl)azetidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Intramolecular Cyclization and Fluorination Strategy

One well-documented approach involves the preparation of azetidine intermediates bearing suitable leaving groups, followed by fluorination and ring closure steps.

  • Starting from azetidine-3-carboxylic acid, treatment with thionyl chloride in methanol forms methyl esters.
  • Protection of the amine with tert-butoxycarbonyl (Boc) groups yields tert-butyl azetidine carboxylates.
  • Conversion of hydroxymethyl groups to good leaving groups such as tosylates or mesylates allows nucleophilic substitution.
  • Fluorinating reagents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes introduce fluorine atoms, forming fluoromethyl azetidine intermediates.
  • Hydride reducing agents such as lithium aluminum hydride (LAH), Red-Al, sodium borohydride, or diisobutylaluminum hydride (DIBAL) reduce intermediates to the desired azetidine derivatives.
  • Acidic reagents including para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to deprotect Boc groups and convert the compound into its hydrochloride salt form.

This process is exemplified by the synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate intermediates, which upon acidic treatment yield this compound analogs.

Reductive Amination and Cyclization

Another method involves the reductive amination of azetidine carboxylate derivatives:

  • Methyl azetidine-3-carboxylate hydrochloride is reacted with Boc anhydride and an amine base such as triethylamine or diisopropylethylamine to protect the amine.
  • Subsequent reduction with hydride reagents (e.g., Red-Al or sodium borohydride) forms the corresponding amines.
  • Intramolecular cyclization is then induced under basic conditions (e.g., lithium bis(trimethylsilyl)amide (LiHMDS)) to close the azetidine ring.
  • Final deprotection and salt formation yield the hydrochloride salt of 2-(trifluoromethyl)azetidine.

Synthesis via Aziridine Intermediates

The synthesis of this compound can also be approached through aziridine intermediates:

  • Starting from optically pure trifluoromethylated epoxides, ring opening with primary amines produces β-amino alcohols.
  • These intermediates undergo ring closure via Appel-type reactions (using triphenylphosphine dichloride and triethylamine) to form trifluoromethyl aziridines.
  • Subsequent transformations, including hydrogenation and tosylation, lead to activated aziridines, which can be further converted to azetidine derivatives.
  • This method allows for the preparation of enantiomerically enriched azetidine compounds, which can be converted to hydrochloride salts.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Intramolecular cyclization + fluorination Boc protection, TBAF or HF/trimethylamine, LAH, acids High selectivity, scalable Multi-step, requires careful fluorination control
Reductive amination + cyclization Boc anhydride, hydride reducing agents, LiHMDS Straightforward, good yields Sensitive to reaction conditions
Aziridine intermediate route Epoxide ring opening, triphenylphosphine dichloride Access to enantiopure compounds Requires optically pure starting materials
Mitsunobu-type cyclization Tosylation, Mitsunobu reagents (PPh3, DEAD), amines Efficient for activated aziridines Use of toxic reagents, moderate yields

Research Findings and Notes

  • The choice of hydride reducing agent significantly affects yield and purity; lithium aluminum hydride and Red-Al are frequently preferred for their strong reducing capabilities.
  • Fluorinating reagents such as tetra-butylammonium fluoride provide mild conditions for introducing fluorine atoms without extensive side reactions.
  • Intramolecular cyclizations using strong bases like LiHMDS have been shown to efficiently close aziridine and azetidine rings with high yields.
  • The use of protecting groups such as Boc is critical to prevent side reactions during multi-step synthesis and to facilitate isolation of intermediates.
  • Enantiomerically pure 2-(trifluoromethyl)azetidine derivatives can be synthesized via chiral epoxide intermediates, although this approach is limited by the cost and availability of optically pure starting materials.
  • Conversion to the hydrochloride salt is typically achieved by treatment with acidic reagents such as trifluoroacetic acid or para-toluenesulfonic acid, which also serve to remove protecting groups and stabilize the final compound.

Scientific Research Applications

Pharmaceutical Applications

  • Pharmaceutical Intermediate :
    • The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug molecules. This makes 2-TFMA hydrochloride a candidate for use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting antimicrobial and antifungal activities.
    • Preliminary studies suggest that compounds with trifluoromethyl groups exhibit unique binding characteristics due to their electronegative nature, potentially influencing drug-receptor interactions.
  • Antimicrobial and Antifungal Properties :
    • Initial investigations indicate that 2-TFMA hydrochloride may possess antimicrobial and antifungal properties, although further pharmacological studies are necessary to validate these effects.
  • Synthesis of Bioactive Compounds :
    • The compound can be utilized in the preparation of libraries of bioactive compounds, including bronchodilators and anti-inflammatory drugs. Its unique structure allows for the development of novel therapeutic agents .

Material Science Applications

  • Development of Ionic Liquids :
    • 2-TFMA hydrochloride could be explored for applications in material science, particularly in the development of novel ionic liquids or fluorinated polymers. These materials have potential uses in various industrial applications due to their unique properties.
  • Fluorinated Polymers :
    • The incorporation of trifluoromethyl groups into polymer chains can enhance thermal stability and chemical resistance, making 2-TFMA hydrochloride a valuable precursor for creating advanced fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences, molecular properties, and applications of 2-(trifluoromethyl)azetidine hydrochloride and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Applications
This compound 1803590-56-8 C₄H₇F₃N·HCl ~177.58 -CF₃ at 2-position N/A Pharmaceuticals, agrochemicals
3-(Trifluoromethyl)azetidine hydrochloride 1221272-90-7 C₄H₇F₃N·HCl ~177.58 -CF₃ at 3-position 99% Pesticides, APIs, food additives
3-[2-(Trifluoromethyl)benzyl]azetidine HCl 960492-85-7 C₁₁H₁₂F₃N·HCl 251.68 Benzyl group with 2-CF₃ 97% Synthetic intermediates
3-[3-(Trifluoromethyl)phenoxy]azetidine HCl 1188374-88-0 C₁₀H₁₀F₃NO·HCl N/A Phenoxy group with 3-CF₃ N/A Research applications
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide HCl 124668-48-0 C₅H₈F₃N₂O·HCl 224.59 Acetamide substituent N/A Laboratory research
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl 1780567-99-8 C₇H₁₃ClFNO₂ 209.64 Ethyl ester and fluorine N/A Pharmaceutical intermediates
Key Observations:

Positional Isomerism: The 2- and 3-CF₃ substitutions (e.g., 1803590-56-8 vs. 1221272-90-7) influence electronic and steric properties.

Substituent Complexity: Benzyl (960492-85-7) and phenoxy (1188374-88-0) groups increase molecular weight and steric bulk, likely reducing membrane permeability compared to simpler azetidines .

Functional Group Diversity : The acetamide (124668-48-0) and ethyl ester (1780567-99-8) derivatives introduce hydrogen-bonding or hydrolytic stability features, expanding utility in medicinal chemistry .

Biological Activity

2-(Trifluoromethyl)azetidine hydrochloride is a chemical compound characterized by its four-membered saturated ring structure, known as azetidine, with a trifluoromethyl group at the second position. Its molecular formula is C₄H₇ClF₃N, and it has a molecular weight of approximately 161.553 g/mol. The unique structural features of this compound significantly influence its biological activity, making it of interest in pharmaceutical research.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its potential therapeutic applications. Compounds with trifluoromethyl substitutions are often more bioavailable due to their unique interactions with biological targets. The electronegative nature of the trifluoromethyl group can affect drug-receptor interactions, leading to altered binding characteristics that may enhance efficacy against various pathogens or disease states.

Biological Activity

Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. However, comprehensive pharmacological investigations are necessary to elucidate its full biological effects. The compound's activity may be attributed to its ability to interact with specific enzymes or receptors within biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural features often show significant antimicrobial activity. For example, studies have reported that related azetidine derivatives demonstrate effectiveness against various bacterial strains and fungi. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
This compound Four-membered ring with trifluoromethylEnhanced lipophilicity and potential bioactivity
3-(2-(Trifluoromethyl)phenyl)azetidine Phenyl substitution at position 3Different pharmacological properties due to phenyl
(R)-2-(Trifluoromethyl)azetidine hydrochloride Chiral center at position 2Potentially different biological activities based on chirality
2-(Fluoro)azetidine Single fluorine instead of trifluoromethylLess hydrophobic compared to trifluoromethyl variant

Case Studies and Research Findings

  • Antimicrobial Screening : In preliminary tests, azetidine derivatives were screened against various strains of bacteria and fungi. While specific data for this compound is still emerging, related compounds have shown minimum inhibitory concentrations (MICs) below 1 μg/mL against resistant strains .
  • Pharmacokinetics and Toxicology : Initial studies indicate favorable pharmacokinetic profiles for trifluoromethylated compounds, including enhanced absorption and distribution in vivo. Toxicity assessments in animal models suggest that lower doses may provide therapeutic benefits without significant adverse effects, although further studies are warranted to establish safety margins .
  • Mechanistic Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in metabolic pathways, which could elucidate its mechanism of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)azetidine hydrochloride, and how do reaction conditions influence yield?

  • Answer: Two primary methods are documented:

  • Cu(I)/TMEDA-catalyzed cross-coupling : This approach involves reacting N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. Ligand selection (e.g., TMEDA) significantly impacts reaction efficiency, with aryl bromides showing higher reactivity than chlorides .
  • Hydrochlorination of free base precursors : The azetidine free base is treated with HCl gas in anhydrous tetrahydrofuran (THF) at 0°C, followed by anti-solvent precipitation (e.g., diethyl ether) to isolate the hydrochloride salt. Strict pH control (<2.0) prevents decomposition .
    • Key variables : Catalyst loading (5–10 mol% Cu(I)), temperature (60–80°C for cross-coupling), and solvent purity (anhydrous THF) critically affect yield.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Answer :

  • LCMS/HPLC : LCMS (e.g., m/z [M+H]+) confirms molecular weight, while HPLC under QC-SMD-TFA05 conditions (retention time ~1.35 minutes) assesses purity .
  • Multinuclear NMR : 1H/13C/19F NMR identifies structural motifs (e.g., azetidine ring protons at δ 3.5–4.0 ppm; trifluoromethyl group at δ -60 to -70 ppm in 19F NMR) .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and packing interactions .

Q. What are the optimal storage conditions to maintain stability?

  • Answer : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which can degrade the compound via hydrolysis or redox reactions .

Advanced Research Questions

Q. How do the azetidine ring and trifluoromethyl group influence biological activity in target interactions?

  • Answer :

  • Azetidine : Conformationally restricts the molecule, enhancing binding to enzymes/receptors (e.g., kinase active sites) by reducing entropy penalties .
  • Trifluoromethyl : Increases lipophilicity (logP ~1.5–2.0) and metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show 10-fold higher receptor affinity .
    • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Answer : Variability often arises from:

  • Halide reactivity : Aryl bromides (vs. chlorides) improve cross-coupling efficiency but may require higher catalyst loads .
  • Ligand effects : TMEDA vs. bipyridine ligands alter Cu(I) coordination, impacting reaction rates. Systematic screening of ligands (5–15 mol%) and temperatures (60–100°C) optimizes reproducibility .
    • Mitigation strategy : Use design of experiments (DoE) to identify critical factors (e.g., solvent, catalyst ratio) and validate via triplicate runs.

Q. What strategies mitigate decomposition during hydrochlorination?

  • Answer :

  • Controlled HCl addition : Introduce HCl gas slowly into THF at 0°C to avoid localized acidity spikes.
  • In-situ monitoring : Use pH probes or FTIR to track reaction progress (disappearance of N–H stretches at ~3300 cm⁻¹) .
  • Isolation : Precipitate the hydrochloride salt via dropwise addition to cold diethyl ether, followed by vacuum filtration and drying under high vacuum (<0.1 mBar) .

Q. How do hygroscopic properties impact handling, and what precautions are necessary?

  • Answer : The hydrochloride salt is moderately hygroscopic. Use:

  • Gloveboxes/desiccators : For weighing and reaction setup (<5% humidity).
  • Karl Fischer titration : Monitor water content (<0.1% w/w) to prevent hydrolysis, which can generate 2-(trifluoromethyl)azetidine (free base) and HCl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)azetidine hydrochloride
Reactant of Route 2
2-(Trifluoromethyl)azetidine hydrochloride

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